

# Dalazatide Formulation for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dalazatide**, also known as ShK-186, is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed on effector memory T-cells (TEM), which are key mediators in the pathogenesis of various autoimmune diseases. By blocking Kv1.3, **Dalazatide** effectively suppresses the activation and proliferation of these pathogenic T-cells, making it a promising therapeutic agent for conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and lupus erythematosus.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo administration of **Dalazatide** in experimental settings.

### **Mechanism of Action**

**Dalazatide** is a synthetic peptide analog derived from the ShK toxin found in the sea anemone Stichodactyla helianthus.[1] Its primary mechanism of action involves the selective blockade of the Kv1.3 potassium channel on effector memory T-cells.[1] This inhibition disrupts the potassium efflux necessary to maintain the electrochemical gradient required for sustained calcium influx upon T-cell receptor activation. The subsequent reduction in intracellular calcium signaling leads to the suppression of T-cell activation, proliferation, and the production of proinflammatory cytokines.[2] A key advantage of **Dalazatide** is its targeted approach, as it primarily affects the chronically activated TEM cells implicated in autoimmune diseases while having minimal impact on other T-cell subsets, thus avoiding broad immunosuppression.[1]



## **Data Presentation**

## Table 1: Dalazatide Dosing Regimens in Preclinical In

**Vivo Models** 

| Animal<br>Model | Species                                    | Disease<br>Model                                 | Route of<br>Administrat<br>ion | Dosing<br>Regimen                                | Reference |
|-----------------|--------------------------------------------|--------------------------------------------------|--------------------------------|--------------------------------------------------|-----------|
| Rat             | Delayed-Type<br>Hypersensitiv<br>ity (DTH) | Ovalbumin-<br>induced                            | Subcutaneou<br>s               | 100 μg/kg,<br>once                               | [2][3]    |
| Rat             | Multiple<br>Sclerosis                      | Experimental Autoimmune Encephalomy elitis (EAE) | Subcutaneou<br>s               | 10, 100<br>μg/kg, daily<br>or every 3<br>days    |           |
| Rat             | Rheumatoid<br>Arthritis                    | Pristane-<br>Induced<br>Arthritis (PIA)          | Subcutaneou<br>s               | 10, 100<br>μg/kg, daily<br>or every other<br>day | [4]       |
| Rat             | Lupus<br>Nephritis                         | Glomerulone<br>phritis Model                     | Subcutaneou<br>s               | 1, 10 μg/kg,<br>daily                            |           |

Table 2: Dalazatide Dosing in Human Clinical Trials

| Clinical Trial<br>Phase | Indication       | Route of<br>Administration | Dosing<br>Regimen                              | Reference |
|-------------------------|------------------|----------------------------|------------------------------------------------|-----------|
| Phase 1b                | Plaque Psoriasis | Subcutaneous               | 30 μg or 60 μg,<br>twice weekly for<br>4 weeks | [5]       |

# Table 3: Pharmacokinetic Parameters of Dalazatide (Human, Phase 1b)



| Parameter                | 30 mcg<br>Dose (Day<br>1) | 60 mcg<br>Dose (Day<br>1) | 30 mcg<br>Dose (Day<br>29) | 60 mcg<br>Dose (Day<br>29) | Reference |
|--------------------------|---------------------------|---------------------------|----------------------------|----------------------------|-----------|
| Cmax<br>(pg/mL)          | 1050 (± 297)              | 2220 (± 605)              | 1210 (± 320)               | 2730 (±<br>1030)           |           |
| Tmax (hr)                | 0.33 (0.25 -<br>4.0)      | 0.33 (0.25 -<br>4.0)      | 0.33 (0.25 -<br>1.0)       | 0.33 (0.25 -<br>1.0)       | [1]       |
| AUC (last)<br>(hr*pg/mL) | 2000 (± 484)              | 4250 (±<br>1190)          | 2400 (± 595)               | 5690 (±<br>2460)           |           |

## **Experimental Protocols**

## Protocol 1: Preparation of Dalazatide Formulation for Subcutaneous Injection in Rodents

This protocol is based on the formulation described by Tarcha et al., 2012 in the Journal of Pharmacology and Experimental Therapeutics.[4]

#### Materials:

- Dalazatide (ShK-186) peptide powder
- Sodium Phosphate (e.g., Sodium Phosphate Monobasic and Dibasic)
- Sodium Chloride (NaCl)
- Polysorbate 20 (Tween 20)
- Sterile Water for Injection
- Sterile, low-protein binding microcentrifuge tubes and pipette tips
- pH meter
- Sterile 0.22 μm syringe filter



#### Procedure:

- Prepare the Vehicle Buffer (10 mM Sodium Phosphate, 0.8% NaCl, 0.05% Polysorbate 20, pH 6.0):
  - In a sterile container, dissolve the appropriate amounts of Sodium Phosphate monobasic and dibasic in Sterile Water for Injection to achieve a final concentration of 10 mM.
  - Add NaCl to a final concentration of 0.8% (w/v).
  - Add Polysorbate 20 to a final concentration of 0.05% (v/v).
  - Adjust the pH of the solution to 6.0 using 1N HCl or 1N NaOH as needed.
  - Bring the final volume to the desired amount with Sterile Water for Injection.
  - Sterile-filter the vehicle buffer through a 0.22 μm syringe filter into a sterile container.

#### • Reconstitute Dalazatide:

- Aseptically weigh the required amount of **Dalazatide** powder.
- In a sterile, low-protein binding microcentrifuge tube, add the calculated volume of the sterile vehicle buffer to the **Dalazatide** powder to achieve the desired stock concentration (e.g., 1 mg/mL).
- Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

#### Prepare Dosing Solutions:

 Perform serial dilutions of the reconstituted **Dalazatide** stock solution with the sterile vehicle buffer to achieve the final desired concentrations for injection (e.g., 10 μg/mL, 100 μg/mL).

#### Storage:

• It is recommended to prepare the formulation fresh on the day of use.



If short-term storage is necessary, store the formulation at 2-8°C for no longer than 24 hours. For longer-term storage of the peptide powder, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[3]

# Protocol 2: In Vivo Administration of Dalazatide via Subcutaneous Injection in Rodents

#### Materials:

- Prepared **Dalazatide** dosing solution
- Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
- Animal restraint device (if necessary)
- 70% Ethanol for disinfection

#### Procedure:

- Animal Preparation:
  - Acclimatize the animals to the experimental conditions.
  - Weigh each animal to determine the correct injection volume based on its body weight and the desired dose.
- Injection Site Preparation:
  - The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
  - Wipe the injection site with 70% ethanol and allow it to air dry.
- Subcutaneous Injection:
  - Gently lift a fold of skin at the prepared injection site.
  - Insert the needle, bevel up, into the base of the skin tent at a shallow angle.



- Aspirate slightly to ensure the needle is not in a blood vessel.
- Slowly inject the calculated volume of the **Dalazatide** solution.
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- · Post-injection Monitoring:
  - Monitor the animals for any adverse reactions immediately after injection and at regular intervals as required by the experimental protocol.

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of **Dalazatide** action on effector memory T-cells.





Click to download full resolution via product page

Caption: Experimental workflow for **Dalazatide** in vivo studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dalazatide Formulation for In Vivo Experiments: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777948#dalazatide-formulation-for-in-vivo-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com